L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine
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Overview
Description
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine: is a peptide composed of six amino acids: lysine, glycine, leucine, alanine, threonine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine and valine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various amino acid derivatives can be used under standard peptide coupling conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated amino acids, while reduction can yield free thiol groups.
Scientific Research Applications
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Serves as a substrate for enzymatic studies and protein interaction assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing various biological pathways. For example, it may act as an inhibitor or activator of enzymatic activity, modulate signal transduction pathways, or alter protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with similar amino acid composition but different sequence and properties.
Semaglutide: A polypeptide used in the treatment of type 2 diabetes, containing a sequence of 31 amino acids.
Uniqueness
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine is unique due to its specific sequence and the presence of lysine, which can introduce positive charges and influence the peptide’s interaction with negatively charged molecules. This uniqueness makes it valuable for specific research and therapeutic applications.
Properties
CAS No. |
648441-78-5 |
---|---|
Molecular Formula |
C26H49N7O8 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H49N7O8/c1-13(2)11-18(31-19(35)12-29-23(37)17(28)9-7-8-10-27)24(38)30-15(5)22(36)33-21(16(6)34)25(39)32-20(14(3)4)26(40)41/h13-18,20-21,34H,7-12,27-28H2,1-6H3,(H,29,37)(H,30,38)(H,31,35)(H,32,39)(H,33,36)(H,40,41)/t15-,16+,17-,18-,20-,21-/m0/s1 |
InChI Key |
TVVZFCNDZFHHLF-QWSDNZPMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
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